molecular formula C11H9ClN2O2 B2833289 Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate CAS No. 83067-95-2

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate

Cat. No.: B2833289
CAS No.: 83067-95-2
M. Wt: 236.66
InChI Key: ZAUJIZUBUCDAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a chloro substituent at the 4th position and an ethyl ester group at the 3rd position of the naphthyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate typically involves the Gould-Jacobs reaction. This reaction starts with 3-aminopyridine and diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . The chloro substituent is introduced via electrophilic substitution reactions, often using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted naphthyridines
  • Naphthyridine N-oxides
  • Dihydro naphthyridines

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The chloro and ester groups play crucial roles in its binding affinity and specificity . Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-6-14-8-4-3-5-13-10(8)9(7)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUJIZUBUCDAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC=NC2=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.